molecular formula C10H5Cl2NO2 B1330880 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione CAS No. 37010-53-0

1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B1330880
CAS No.: 37010-53-0
M. Wt: 242.05 g/mol
InChI Key: YSVTWQFPUVGTDE-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione is an organic compound belonging to the class of pyrroles It is characterized by the presence of a dichlorophenyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione typically involves the cyclization of 2,3-dichloroaniline with maleic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or xylene. The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete cyclization. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products:

    Oxidation: Formation of pyrrole oxides.

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and molecular targets depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

    1-(2,3-Dichlorophenyl)piperazine: Shares the dichlorophenyl group but differs in the core structure, leading to different chemical properties and applications.

    3,4-Dichlorophenylpiperazine: Another positional isomer with distinct biological activities.

    2,3-Dichlorophenylpiperazine: Known for its use as a precursor in the synthesis of aripiprazole.

Uniqueness: 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione is unique due to its pyrrole core, which imparts specific electronic and steric properties

Biological Activity

1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Synthesis

The compound belongs to the pyrrole-2,5-dione family, characterized by a pyrrole ring with two carbonyl groups. The synthesis of this compound typically involves the reaction of 2,3-dichloromaleic anhydride with an appropriate amine under controlled conditions. Various methods have been explored for its synthesis, including microwave-assisted techniques that enhance yield and reduce reaction time .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth through mechanisms that may involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

The compound has shown promise as an anticancer agent. Studies have indicated that derivatives of pyrrole-2,5-dione can inhibit the proliferation of cancer cell lines such as HCT-116 and SW-620. The mechanism appears to involve interaction with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, leading to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialBacteria and fungiDisruption of cell membranes
AnticancerHCT-116, SW-620 cell linesInhibition of growth factor receptors
COX-2 InhibitionRAW 264.7 macrophagesInhibition of PGE2 production
Anti-inflammatoryHuman PBMCsInhibition of pro-inflammatory cytokines

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by forming stable complexes that block their active sites. For instance, it has been shown to selectively inhibit COX-2 over COX-1, which is relevant for anti-inflammatory applications .
  • Cell Signaling Modulation : By interacting with growth factor receptors such as EGFR and VEGFR2, the compound can modulate signaling pathways involved in cell proliferation and survival .

Study on Anticancer Properties

A study evaluated the effects of various derivatives of 1H-pyrrole-2,5-dione on colon cancer cell lines. The results revealed that certain derivatives significantly inhibited cell growth at low concentrations (GI50 approximately 1.01.6×108M1.0-1.6\times 10^{-8}M). This underscores the potential for developing targeted therapies based on this scaffold .

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related pyrrole compounds. The compounds were tested for their ability to inhibit cytokine production in human peripheral blood mononuclear cells (PBMCs). Results indicated a significant reduction in IL-6 and TNF-α levels upon treatment with these compounds .

Properties

IUPAC Name

1-(2,3-dichlorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-6-2-1-3-7(10(6)12)13-8(14)4-5-9(13)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVTWQFPUVGTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346146
Record name 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37010-53-0
Record name 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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